

Comprehensive Safety & Handling Guide: N-(3,3-Diethoxypropyl)acetamide

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Compound of Interest

Compound Name: *N*-(3,3-Diethoxypropyl)acetamide

CAS No.: 581814-43-9

Cat. No.: B033349

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Executive Summary & Substance Identity

N-(3,3-Diethoxypropyl)acetamide (CAS: 581814-43-9) is a specialized organic intermediate primarily utilized in medicinal chemistry as a masked aldehyde precursor.^{[1][2]} Functioning as an acetal-protected derivative of 3-acetamidopropanal, it serves as a robust "linker" module, allowing for the introduction of a 3-carbon amino-aldehyde chain into complex pharmacophores without premature polymerization or oxidation.

While specific toxicological data for this exact derivative is limited in public registries, its safety profile must be inferred from its functional moieties: the acetamide core (potential carcinogenicity concerns per GHS classification of the parent molecule) and the diethyl acetal tail (acid-sensitivity and flammability). This guide adopts a "Universal Precaution" approach, treating the substance as a potential alkylating agent and sensitizer.

Physicochemical Profile (Derived & Experimental)

Property	Value / Characteristic	Relevance to Safety
CAS Number	581814-43-9	Unique Identifier for inventory/waste tracking.
Molecular Formula	C ₉ H ₁₉ NO ₃	Carbon-rich; combustible.
Molecular Weight	189.25 g/mol	Moderate volatility expected.
Physical State	Viscous Liquid or Low-Melting Solid	Likely to adhere to gloves/surfaces; difficult to aerosolize but easy to smear.
Solubility	Soluble in EtOH, DCM, DMSO; Sparingly soluble in water.	Use organic solvents for spill cleanup; water may trigger slow hydrolysis.
Reactivity	Acid-Sensitive	Hydrolyzes to release Ethanol and 3-Acetamidopropanal.

Hazard Identification & Toxicology (E-E-A-T Analysis)

Expertise Note: As a research chemical, full REACH registration data may be absent. The following hazards are synthesized from Structure-Activity Relationships (SAR).

Core Hazards

- Acetal Hydrolysis (Chemical Instability): Upon contact with aqueous acid (even atmospheric CO₂ + humidity), the diethyl acetal moiety cleaves.
 - By-product 1: Ethanol (Flammable).
 - By-product 2: 3-Acetamidopropanal (Reactive Aldehyde). Aldehydes are generally sensitizers and can cross-link proteins, posing a respiratory and contact dermatitis risk.
- Acetamide Moiety (Toxicological Legacy): Parent Acetamide (CAS 60-35-5) is classified as Carc. 2 (Suspected of causing cancer).^{[3][4]} While the N-propyl substitution significantly

alters metabolic activation, prudent safety dictates handling this derivative as a potential carcinogen until proven otherwise.

GHS Classification (Provisional)

- Signal Word: WARNING
- H315: Causes skin irritation.
- H319: Causes serious eye irritation.
- H335: May cause respiratory irritation.[5]
- H351: Suspected of causing cancer (read-across from Acetamide).[3][4]

Storage & Stability Protocols

Causality: The longevity of **N-(3,3-Diethoxypropyl)acetamide** is directly linked to moisture exclusion. Acetal degradation is autocatalytic; trace acid formed from hydrolysis accelerates further decomposition.

The "Dry-Chain" Storage Workflow

To maintain reagent integrity and safety, follow this strict storage hierarchy:

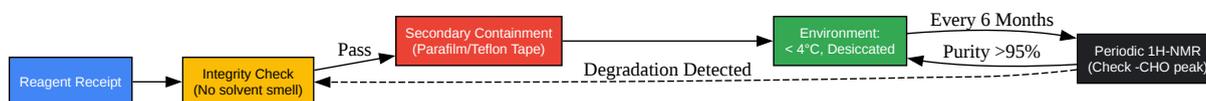


Figure 1: Storage Logic for Acetal-Protected Amides

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Figure 1: Storage Logic. Note the critical loop for periodic NMR monitoring to detect aldehyde formation (hydrolysis).

Key Protocol:

- Atmosphere: Store under Argon or Nitrogen.
- Temperature: Refrigeration (2–8°C) is recommended to retard hydrolysis rates.
- Container: Amber glass to prevent photo-oxidation of the amide nitrogen.

Handling & Experimental Safety

Trustworthiness: This protocol is self-validating. If the reagent smells sweet (like ethanol) or pungent (aldehyde), the acetal has breached, and purification is required before use.

Personal Protective Equipment (PPE) Matrix

PPE Type	Specification	Rationale
Gloves	Nitrile (Double gloving recommended)	Standard nitrile provides adequate splash protection. Latex is permeable to many acetals.
Respiration	Fume Hood (Required)	Prevents inhalation of potential aldehyde breakdown products.
Eyes	Chemical Splash Goggles	Safety glasses are insufficient due to the risk of splash from liquid intermediates.

Reaction Setup (The "Buffered" Approach)

When using this compound in synthesis (e.g., reductive amination), avoid strong aqueous acids in the initial steps.

- Solvent Choice: Use anhydrous solvents (DCM, THF) to prevent premature deprotection.
- Quenching: If the reaction requires acidic workup to remove the acetal, perform this in a closed vessel or efficient fume hood to contain the volatile ethanol and aldehyde vapors.

Emergency Response & Waste Disposal

Spill Management Logic

Scenario: A 10g bottle drops and shatters. Immediate Action: Evacuate the immediate 3-meter radius. Cleanup Protocol:

- Do NOT use water initially. Water + Acidic floor residues = Hydrolysis (Aldehyde release).
- Absorb: Use Vermiculite or Sand.
- Neutralize: Wipe the area with a dilute basic solution (e.g., 5% Sodium Bicarbonate) to neutralize any surface acidity that could catalyze hydrolysis.
- Disposal: Collect in a sealed container labeled "Organic Waste - Aldehyde Precursor."

Hydrolysis Pathway Visualization

Understanding the breakdown is critical for medical response.

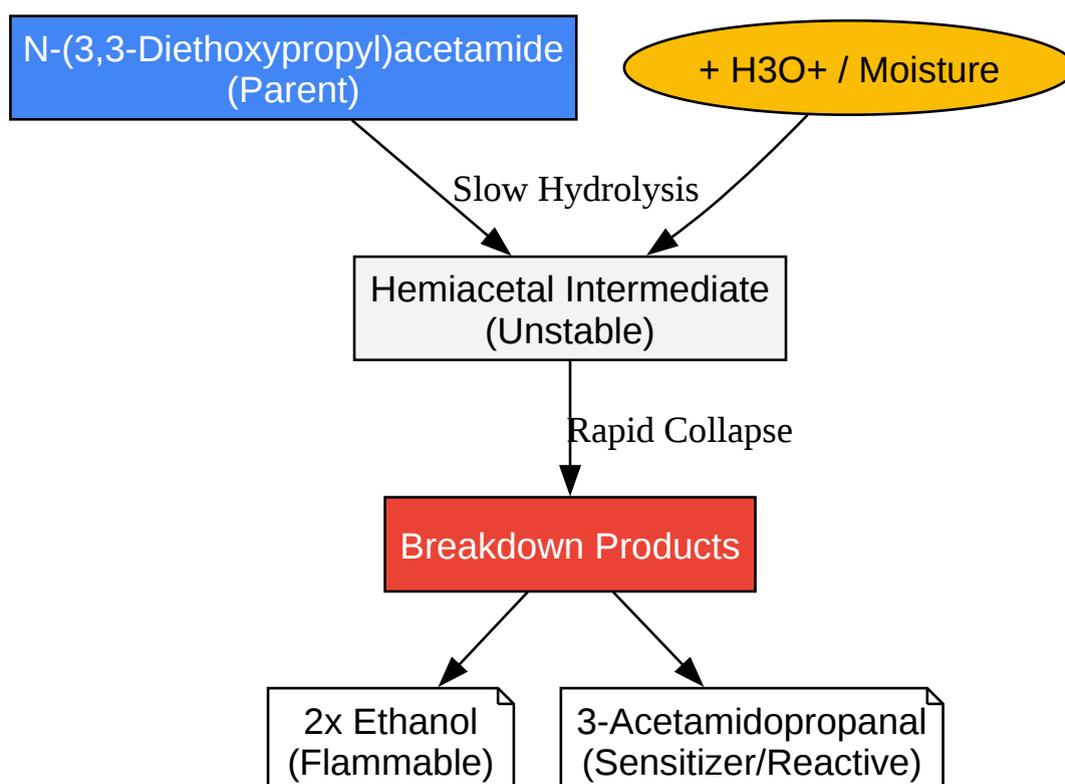


Figure 2: Acid-Catalyzed Hydrolysis Pathway leading to hazardous by-products.

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Figure 2: The degradation pathway releases reactive aldehydes, necessitating respiratory protection during spills.

References

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Sources

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